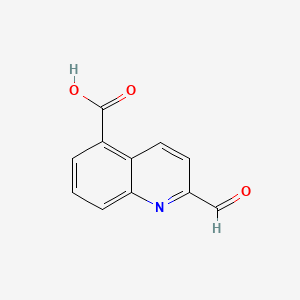
rac α-Methyl Kynurenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac α-Methyl Kynurenine is a synthetic derivative of kynurenine, a key metabolite in the tryptophan degradation pathway. This compound is of significant interest due to its potential biological activities and its role in various physiological and pathological processes. Kynurenine and its derivatives are known to be involved in immune regulation, neuroprotection, and neurotoxicity, making this compound a valuable compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rac α-Methyl Kynurenine can be synthesized through several synthetic routes. One common method involves the alkylation of kynurenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Rac α-Methyl Kynurenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinolinic acid derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of kynurenine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various quinolinic acid derivatives, reduced kynurenine derivatives, and substituted kynurenine compounds.
Wissenschaftliche Forschungsanwendungen
Rac α-Methyl Kynurenine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a tool to study the kynurenine pathway and its role in cellular processes.
Medicine: Research focuses on its potential therapeutic effects in neurodegenerative diseases, immune disorders, and cancer.
Industry: It is used in the development of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
Rac α-Methyl Kynurenine exerts its effects through several mechanisms:
Molecular Targets: It interacts with enzymes in the kynurenine pathway, such as kynurenine aminotransferase and kynurenine 3-monooxygenase.
Pathways Involved: It modulates the kynurenine pathway, influencing the production of neuroactive and neurotoxic metabolites. This modulation can affect immune responses, neuroprotection, and neurotoxicity.
Vergleich Mit ähnlichen Verbindungen
Kynurenine: The parent compound from which rac α-Methyl Kynurenine is derived.
Kynurenic Acid: A neuroprotective metabolite in the kynurenine pathway.
3-Hydroxykynurenine: A neurotoxic metabolite in the kynurenine pathway.
Uniqueness: this compound is unique due to its methyl group, which alters its chemical properties and biological activities compared to other kynurenine derivatives. This modification can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1798018-43-5 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.244 |
IUPAC-Name |
2-amino-4-(2-aminophenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(13,10(15)16)6-9(14)7-4-2-3-5-8(7)12/h2-5H,6,12-13H2,1H3,(H,15,16) |
InChI-Schlüssel |
PQEUTGZYJPUCNX-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=CC=C1N)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)



![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)



![(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione](/img/structure/B583269.png)
